alpha-Naphthoflavone
Overview
Description
Mechanism of Action
Target of Action
Alpha-Naphthoflavone, also known as 7,8-Benzoflavone, primarily targets the Cytochrome P450 1A2 . This enzyme is part of the Cytochrome P450 family, a group of heme-thiolate monooxygenases . These enzymes are involved in the oxidation of organic substances and play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Mode of Action
This compound functions as both an Ah receptor antagonist and an inhibitor of cytochrome P450 activity . It competes with other ligands for binding to the Ah receptor, thereby inhibiting the activation of the receptor . Furthermore, it inhibits the activity of Cytochrome P450 1A2, preventing the enzyme from carrying out its normal function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the aromatase pathway . Aromatase is the enzyme that converts testosterone to estrogen . By inhibiting this enzyme, this compound can disrupt the normal balance of hormones in the body .
Pharmacokinetics
Like other flavonoids, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of aromatase by this compound can lead to a decrease in estrogen levels . This can have various effects on the body, depending on the specific context. For example, it has been shown to cause abnormal testicular development in young chickens .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature . More research is needed to fully understand how different environmental conditions impact the action of this compound.
Biochemical Analysis
Biochemical Properties
Alpha-Naphthoflavone functions as an inhibitor of aromatase, cytochrome P-450 in the liver, and dioxin receptors . It induces vasorelaxation through induction of extracellular calcium .
Cellular Effects
This compound has been shown to cause abnormal testicular development in young chickens . This suggests that it can have significant effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an inhibitor of the enzyme aromatase . This enzyme is responsible for converting testosterone to estrogen. By inhibiting this enzyme, this compound can influence gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound on animal models vary with dosage. For instance, it has been shown to cause abnormal testicular development in young chickens
Metabolic Pathways
This compound is involved in the inhibition of the enzyme aromatase, which is part of the metabolic pathway that converts testosterone to estrogen . It also inhibits cytochrome P-450 in the liver .
Preparation Methods
Alpha-naphthoflavone can be synthesized from 2-naphthol and cinnamaldehyde . The reaction involves the condensation of these two compounds under specific conditions to form the desired product. The industrial production methods for this compound are not extensively documented, but the synthetic route typically involves standard organic synthesis techniques.
Chemical Reactions Analysis
Alpha-naphthoflavone undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alpha-naphthoflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving flavonoid chemistry and synthesis.
Industry: It is used in the development of new chemical entities and as a reference compound in various analytical techniques.
Comparison with Similar Compounds
Alpha-naphthoflavone is similar to other flavone derivatives, such as beta-naphthoflavone and 5,6-benzoflavone . it is unique in its potent inhibition of aromatase and its dual role as an AhR antagonist and cytochrome P450 inhibitor. Other similar compounds include:
Properties
IUPAC Name |
2-phenylbenzo[h]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMMPHCGEFXGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040650 | |
Record name | alpha-Naphthoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | alpha-Naphthoflavone | |
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URL | https://haz-map.com/Agents/11740 | |
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CAS No. |
604-59-1 | |
Record name | α-Naphthoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Naphthoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Naphthoflavone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07453 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 7,8-Benzoflavone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407011 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-Naphtho[1,2-b]pyran-4-one, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Naphthoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylbenzo[h]chromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7,8-BENZOFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FML65D8PY5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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